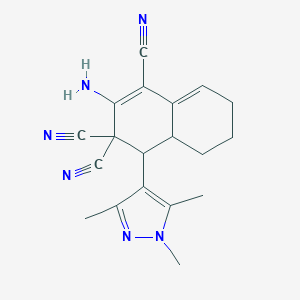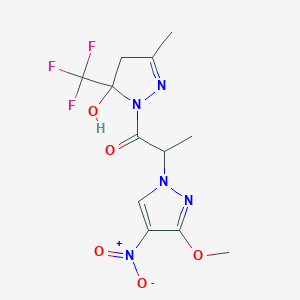
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a naphthalene-based compound that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mecanismo De Acción
The mechanism of action of TTA is complex and not fully understood. However, studies have shown that TTA can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Biochemical and Physiological Effects
TTA has been found to have diverse biochemical and physiological effects. Studies have shown that TTA can improve glucose and lipid metabolism, reduce inflammation, and inhibit the growth of cancer cells. Additionally, TTA has been found to have neuroprotective properties, with studies showing that it can protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TTA in lab experiments is its accessibility and relatively low cost. TTA is readily available and can be synthesized in large quantities, making it a viable option for scientific research. However, one limitation of using TTA in lab experiments is its potential toxicity. Studies have shown that TTA can be toxic at high doses, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on TTA. One potential area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that TTA has neuroprotective properties, and further research could explore its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the potential of TTA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, TTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research. TTA has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of TTA is complex and not fully understood, but studies have shown that it can activate PPARγ and inhibit the activity of NF-κB. TTA has diverse biochemical and physiological effects, and further research could explore its potential applications in the treatment of neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of TTA involves a multi-step process that includes the reaction of 4-chloro-1,3,5-trimethylpyrazole with 2,3-dichloro-1,4-naphthoquinone to form 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dichloro-1,4-naphthoquinone. This intermediate compound is then reacted with ammonia to form TTA. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
TTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that TTA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. TTA has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells. Additionally, TTA has been found to have anti-diabetic properties, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
Fórmula molecular |
C19H20N6 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
Clave InChI |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)